(4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone
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Overview
Description
(4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorophenyl, methoxybenzyl, pyridinyl, and triazolyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides under palladium catalysis, providing a versatile method for constructing the desired molecular framework.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
(4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone has several scientific research applications:
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Mechanism of Action
The mechanism of action of (4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone include:
- 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18FN5O2 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[5-[(2-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone |
InChI |
InChI=1S/C22H18FN5O2/c1-30-19-7-3-2-5-16(19)14-25-22-26-20(17-6-4-12-24-13-17)27-28(22)21(29)15-8-10-18(23)11-9-15/h2-13H,14H2,1H3,(H,25,26,27) |
InChI Key |
LUANKXILPDIUMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=NN2C(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 |
Origin of Product |
United States |
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